molecular formula C5H7BrO4 B11748622 (S)-2-Bromopentanedioic acid

(S)-2-Bromopentanedioic acid

Cat. No.: B11748622
M. Wt: 211.01 g/mol
InChI Key: UKUBAEDKWAHORT-VKHMYHEASA-N
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Description

(S)-2-Bromopentanedioic acid is an organic compound with the molecular formula C5H7BrO4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Bromopentanedioic acid can be synthesized through several methods. One common approach involves the bromination of (S)-2-pentanedioic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow bromination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromopentanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of (S)-2-pentanedioic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.

Major Products

    Substitution: (S)-2-Hydroxypentanedioic acid or (S)-2-Aminopentanedioic acid.

    Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: (S)-2-Pentanedioic acid.

Scientific Research Applications

(S)-2-Bromopentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Bromopentanedioic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Bromopentanedioic acid: The enantiomer of (S)-2-Bromopentanedioic acid, with similar chemical properties but different biological activities.

    2-Chloropentanedioic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Iodopentanedioic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other halogenated analogs. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in drug development and enzyme studies.

Properties

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

IUPAC Name

(2S)-2-bromopentanedioic acid

InChI

InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

UKUBAEDKWAHORT-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)Br

Canonical SMILES

C(CC(=O)O)C(C(=O)O)Br

Origin of Product

United States

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